3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde
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Overview
Description
3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H8Cl4O2 It is a derivative of benzaldehyde, characterized by the presence of multiple chlorine atoms and a benzyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3,5-Dichloro-4-hydroxybenzaldehyde+2,4-Dichlorobenzyl chlorideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
Oxidation: 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound’s multiple chlorine atoms and benzyl ether linkage allow it to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-hydroxybenzaldehyde: A precursor in the synthesis of 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.
2,4-Dichlorobenzyl chloride: Another precursor used in the synthesis.
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms and the benzyl ether linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4O2/c15-10-2-1-9(11(16)5-10)7-20-14-12(17)3-8(6-19)4-13(14)18/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQWSHPPBHCAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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